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Executive Summary
IACS-010759 is a potent, selective, and orally bioavailable small-molecule inhibitor of the

mitochondrial electron transport chain Complex I (NADH:ubiquinone oxidoreductase).[1][2][3]

Developed to exploit the metabolic vulnerability of cancers highly dependent on oxidative

phosphorylation (OXPHOS), IACS-010759 demonstrated robust antitumor activity in numerous

preclinical models of hematologic malignancies and solid tumors.[4][5] Its mechanism centers

on the disruption of cellular energy production and key biosynthetic pathways essential for

rapidly proliferating cancer cells.[4][6]

Despite promising preclinical data, clinical development was halted during Phase I trials due to

a narrow therapeutic index and the emergence of dose-limiting toxicities, primarily peripheral

neuropathy and lactic acidosis.[6][7] This guide provides a comprehensive technical overview

of IACS-010759, summarizing its mechanism of action, quantitative preclinical data, detailed

experimental protocols, and the key findings from its clinical evaluation. The lessons learned

from IACS-010759 offer critical insights for the future development of OXPHOS-targeting

therapies in oncology.

Core Mechanism of Action
IACS-010759 exerts its therapeutic effect by specifically targeting and inhibiting Complex I, the

first and largest enzyme of the mitochondrial respiratory chain.[1][8]
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Molecular Target: IACS-010759 binds to the ND1 subunit of Complex I, at the entrance to the

quinone binding channel, thereby blocking the transfer of electrons from NADH to

ubiquinone.[6][9] This inhibition is distinct from that of classic Complex I inhibitors like

rotenone.[9][10]

Metabolic Consequences: The inhibition of Complex I effectively shuts down the electron

transport chain, leading to a sharp decrease in oxidative phosphorylation. This results in:

Depletion of Cellular Energy: A significant reduction in ATP synthesis.[1]

Impaired Biosynthesis: A decrease in the production of aspartate, a crucial precursor for

nucleotide and amino acid synthesis.[4][6]

Redox Imbalance: An accumulation of NADH and an increase in mitochondrial reactive

oxygen species (ROS).[11]

This multi-pronged disruption of cellular metabolism selectively induces apoptosis and inhibits

proliferation in cancer cells that are heavily reliant on OXPHOS for survival.[3][4]
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Caption: Mechanism of IACS-010759 Action on the ETC.
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Cellular Effects and Metabolic Reprogramming
The inhibition of OXPHOS by IACS-010759 triggers a cascade of cellular responses, most

notably a compensatory metabolic shift toward glycolysis.

Inhibition of Oxygen Consumption: Treatment with IACS-010759 leads to a potent, dose-

dependent decrease in the oxygen consumption rate (OCR) in sensitive cells.[1][12]

Upregulation of Glycolysis: To compensate for the loss of ATP from OXPHOS, cancer cells

upregulate glycolysis, a phenomenon known as the "Pasteur effect".[4] This is observed as

an increase in the extracellular acidification rate (ECAR).[1][12] This metabolic plasticity is a

key mechanism of resistance to IACS-010759.

Induction of Apoptosis and Cytostasis: In OXPHOS-dependent cancer cells, the energetic

and biosynthetic crisis induced by IACS-010759 leads to the activation of apoptotic

pathways.[4] In some cell types, such as chronic lymphocytic leukemia (CLL), the drug is

primarily cytostatic, causing minimal cell death as a monotherapy due to the robust glycolytic

escape mechanism.[1][13]

Signaling Pathway Modulation: In sensitive acute myeloid leukemia (AML) cells, IACS-
010759 induces the activation of AMPK, a key cellular energy sensor, which in turn leads to

the suppression of the mTOR signaling pathway, further contributing to cell growth inhibition.

[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608030#iacs-010759-as-a-selective-oxphos-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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